molecular formula C13H16N2O2 B14899778 n-Cyclopropyl-3-propionamidobenzamide

n-Cyclopropyl-3-propionamidobenzamide

Cat. No.: B14899778
M. Wt: 232.28 g/mol
InChI Key: BLGVQVFGSRHNDV-UHFFFAOYSA-N
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Description

n-Cyclopropyl-3-propionamidobenzamide is an organic compound with the molecular formula C13H16N2O2 It is characterized by the presence of a cyclopropyl group attached to a benzamide structure, which includes a propionamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-3-propionamidobenzamide typically involves the formation of the cyclopropyl group and its subsequent attachment to the benzamide core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-3-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

n-Cyclopropyl-3-propionamidobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-propionamidobenzamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to target proteins. This compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-(3,4-dimethylphenoxy)butanamide
  • Spiro cyclopropanes

Uniqueness

n-Cyclopropyl-3-propionamidobenzamide is unique due to its specific structural features, such as the combination of a cyclopropyl group with a benzamide core. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-cyclopropyl-3-(propanoylamino)benzamide

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)14-11-5-3-4-9(8-11)13(17)15-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17)

InChI Key

BLGVQVFGSRHNDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2

Origin of Product

United States

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